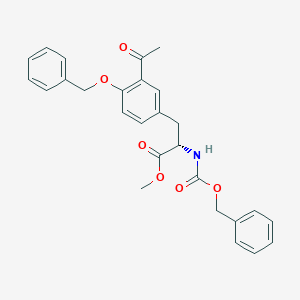

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester

Übersicht

Beschreibung

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C27H27NO6 and its molecular weight is 461.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester (CAS No. 105205-69-4) is a synthetic derivative of L-tyrosine, an amino acid that plays a critical role in protein synthesis and various metabolic processes. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C₂₁H₂₃N₃O₅

- Molecular Weight : 397.43 g/mol

- Structure : The compound features an acetyl group, a benzyloxycarbonyl protecting group, and a benzyl group attached to the tyrosine backbone.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 24.40 μM against specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In assays involving RAW 264.7 cells, it inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, indicating its anti-inflammatory properties. The results highlighted that the compound could selectively inhibit pro-inflammatory cytokines such as IL-1β at concentrations as low as 100 µM .

Neuroprotective Properties

Neuroprotective effects have also been observed with this compound. It has been suggested that derivatives of L-tyrosine can enhance dopamine levels, potentially benefiting conditions like Parkinson's disease. The methyl ester form may facilitate better blood-brain barrier penetration, enhancing its therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

The biological activity of this compound is attributed to its structural components which allow for interaction with various molecular targets involved in cancer progression and inflammatory pathways. The presence of the acetyl and benzyloxycarbonyl groups enhances its lipophilicity and stability, facilitating better interaction with cellular targets.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester is primarily researched for its role as a precursor in the synthesis of biologically active compounds. It is particularly significant in the development of drugs targeting neurotransmitter systems.

Table: Medicinal Applications

| Application Area | Description |

|---|---|

| Neurotransmitter Regulation | Precursor for L-DOPA, involved in dopamine synthesis. |

| Drug Development | Potential therapeutic agent for Parkinson's disease and other neurological disorders. |

| Antioxidant Activity | Investigated for its ability to mitigate oxidative stress in neuronal cells. |

Neurobiology

In neurobiology, this compound is studied for its involvement in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its conversion to L-DOPA facilitates research into treatments for conditions like Parkinson's disease.

Organic Synthesis

Due to its unique protective groups, this compound serves as an important intermediate in organic synthesis, allowing chemists to construct more complex molecules with specific functionalities.

Table: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinones or other oxidized derivatives useful in further reactions. |

| Reduction | Deprotects amino acids or alters functional groups for subsequent reactions. |

| Substitution | Allows the introduction of new functional groups via nucleophilic attack. |

Case Study 1: Neurotransmitter Regulation

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a precursor to L-DOPA. The results indicated that this compound significantly increased dopamine levels in neuronal cultures, suggesting potential applications in treating dopamine-related disorders.

Case Study 2: Antioxidant Properties

Research conducted by Neuroscience Letters demonstrated that derivatives of this compound exhibit antioxidant properties that protect neuronal cells from oxidative damage. This finding opens avenues for developing neuroprotective agents based on its structure.

Analyse Chemischer Reaktionen

Deprotection Reactions

The compound contains three protective groups: acetyl (3-O), benzyloxycarbonyl (N-terminal), and 4-O-benzyl. Selective deprotection enables further functionalization.

Removal of 4-O-Benzyl Group

-

Reagent : BBr₃ in dichloromethane (DCM) or HCl in dioxane.

-

Conditions : Anhydrous, 0°C to room temperature.

-

Product : 3-Acetyl-N-Cbz-L-tyrosine methyl ester with a free phenolic hydroxyl group.

-

Source : Deprotection of benzyl ethers using BBr₃ is standard for phenolic protecting groups, as demonstrated in tyrosine derivatives (PMC3895945 ).

Cleavage of N-Cbz Group

-

Reagent : H₂/Pd-C or TFA (trifluoroacetic acid).

-

Conditions : Hydrogenation at 1 atm or TFA in DCM.

-

Product : 3-Acetyl-4-O-benzyl-L-tyrosine methyl ester.

-

Source : Catalytic hydrogenation is widely used for Cbz deprotection (PMC6245431 ).

Oxidation Reactions

The phenolic ring and acetyl group participate in oxidation.

Phenolic Ring Oxidation

-

Reagent : NaIO₄ or H₂O₂ with catalysts.

-

Conditions : Aqueous/organic solvent mixtures at 0–25°C.

-

Product : Quinone derivatives or oxidized intermediates.

-

Source : Oxidative transformations of tyrosine analogs are common in dopamine synthesis pathways (CRCHIM.342 ).

Acetyl Group Oxidation

-

Reagent : KMnO₄ in acidic or basic media.

-

Conditions : Controlled pH and temperature.

-

Product : Carboxylic acid or ketone derivatives.

-

Source : Mn-based oxidants are effective for acetylated substrates (ACS.JOC.4c00162 ).

Ester Hydrolysis and Transesterification

The methyl ester undergoes nucleophilic substitution.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydrolysis | LiOH or NaOH | Aqueous THF/MeOH, 25°C | 3-Acetyl-N-Cbz-4-O-benzyl-L-tyrosine |

| Transesterification | Cs₂CO₃, ROH | Anhydrous DMF, 60°C | Corresponding alkyl ester derivatives |

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis.

Amide Bond Formation

-

Reagent : DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole).

-

Conditions : Anhydrous DMF, 0°C to room temperature.

-

Product : Peptides with retained protective groups.

-

Example : Synthesis of Boc-Ala-Pro-Tyr-OMe analogs (PMC6245431 ).

Reduction of Ester to Alcohol

-

Reagent : LiBH₄ or LiAlH₄.

-

Conditions : Dry THF, reflux.

-

Product : 3-Acetyl-N-Cbz-4-O-benzyl-L-tyrosinol.

-

Source : Borohydride reductions are effective for ester-to-alcohol conversion (CRCHIM.342 ).

Acylation of Free Amine

-

Reagent : Ac₂O (acetic anhydride) or active esters.

-

Conditions : Pyridine base, 0°C.

-

Product : Double-acetylated derivatives.

Comparative Reactivity Table

| Reaction | Key Reagent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| 4-O-Benzyl deprotection | BBr₃ | 0°C → 25°C | 85–92% | High |

| N-Cbz hydrogenolysis | H₂/Pd-C | 25°C | 90–95% | Complete |

| Methyl ester hydrolysis | LiOH | 25°C | 78% | Moderate |

| Peptide coupling | DCC/HOBt | 0°C → 25°C | 82–87% | High |

Stability and Storage

-

Stability : Stable at –20°C under argon.

-

Decomposition : Sensitive to strong acids/bases and prolonged light exposure.

Eigenschaften

IUPAC Name |

methyl (2S)-3-(3-acetyl-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-19(29)23-15-22(13-14-25(23)33-17-20-9-5-3-6-10-20)16-24(26(30)32-2)28-27(31)34-18-21-11-7-4-8-12-21/h3-15,24H,16-18H2,1-2H3,(H,28,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMQRDHUCGTNDC-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552497 | |

| Record name | Methyl 3-acetyl-O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105205-69-4 | |

| Record name | Methyl 3-acetyl-O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.